molecular formula C20H19N3O2S B2677612 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide CAS No. 1008437-69-1

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide

Cat. No. B2677612
M. Wt: 365.45
InChI Key: OSHVJNDIIXUWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide' involves the conversion of 2-(m-tolyl)acetic acid to the corresponding acid chloride, which is then reacted with N-(5-amino-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amine to form the desired product.

Starting Materials
2-(m-tolyl)acetic acid, Thionyl chloride, N-(5-amino-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amine, Triethylamine, Methanol, Acetic anhydride, Sodium bicarbonate, Ethyl acetate, Wate

Reaction
1. Conversion of 2-(m-tolyl)acetic acid to the corresponding acid chloride using thionyl chloride and triethylamine in methanol., 2. Reaction of the acid chloride with N-(5-amino-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amine in the presence of triethylamine in ethyl acetate to form the intermediate amide., 3. Treatment of the intermediate amide with acetic anhydride and sodium bicarbonate in ethyl acetate to form the final product, N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide., 4. Isolation and purification of the final product using standard techniques such as filtration, washing, and recrystallization.

properties

IUPAC Name

2-(3-methylphenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-6-5-7-15(10-14)11-19(24)21-20-17-12-26(25)13-18(17)22-23(20)16-8-3-2-4-9-16/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHVJNDIIXUWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide

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